5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
Description
Properties
IUPAC Name |
5-phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-4-11(5-3-1)16-13-9-15-14(18-10-19-15)8-12(13)6-7-17-16/h1-5,8-9,16-17H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHUUBBLOIXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC3=C(C=C21)OCO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves the aminoalkylation of indole derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment, resulting in the formation of the desired isoquinoline compound . The reaction conditions often include the use of methanolic solutions and specific catalysts to facilitate the process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced isoquinoline derivatives.
Substitution: Substitution reactions, particularly involving the phenyl group, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
Scientific Research Applications
5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmacological activities.
Medicine: Research into its potential therapeutic effects, particularly in relation to its structural similarity to known bioactive compounds, is ongoing.
Industry: Its unique properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations at Position 5
The substituent at position 5 significantly alters physicochemical and pharmacological properties. Key examples include:
*Yields vary based on synthetic routes (e.g., 65.9% in cascade reactions vs. 82% in optimized procedures ). †Molecular weight calculated for Amb544925 (C₂₄H₂₇NO₅).
Key Observations :
Modifications to the Dioxolo or Isoquinoline Moieties
Dioxolo Ring Modifications
- 6-Tosyl Derivative (5l) : Introducing a tosyl group at position 6 increases molecular weight (301.1 g/mol) and alters reactivity, enabling further functionalization .
- Condensed Ring Systems: Compounds like bis[1,3]dioxolo[4,5-g]tetrazino[3,2-a]diisoquinoline exhibit expanded ring systems, enhancing π-π interactions but complicating synthesis .
Isoquinoline Core Modifications
- Tetrahydroisoquinoline[3,2-a]isoquinoline (3d): This bicyclic derivative demonstrates the impact of fused rings on stereoelectronic properties, affecting binding to CNS targets .
Pharmacological Comparisons
Neurotransmitter Interactions
- 5-Phenyl Derivative: Mimics cocaine in inhibiting dopamine/norepinephrine transporters but lacks amphetamine-like releasing effects .
- Amb4269951/Amb4269675 : These iodinated derivatives inhibit choline transporter-like protein 1 (CTL1), inducing apoptosis in pancreatic cancer cells .
Antitumor Activity
- Substituted Phenolic Derivatives (11–18): Compounds with electron-withdrawing groups (e.g., trifluoromethoxy in 11) exhibit enhanced cytotoxicity, likely due to increased membrane permeability .
Biological Activity
5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 177.20 g/mol
- CAS Number : 55507-12-5
This compound is part of the isoquinoline family and features a unique fused ring structure that includes a dioxolo ring. Its structural characteristics suggest potential interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. A study focusing on its effects on cancer cell lines demonstrated significant inhibition of cell viability and migration. The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of choline uptake mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner.
- Induction of Apoptosis : Activation of caspase pathways leads to increased apoptosis in treated cells.
- Modulation of Choline Uptake : The compound affects choline transport mechanisms, which are often upregulated in cancer cells.
Case Studies
-
In Vitro Studies :
- In studies conducted on HSC-3 oral squamous cell carcinoma cells, this compound inhibited cell viability with an IC value around 6.1 µM. This indicates a potent effect on reducing cell survival rates .
- The compound also showed significant effects on caspase activity, enhancing apoptosis markers in treated cells.
-
In Vivo Studies :
- Animal models have been utilized to further explore the anticancer effects of this compound. In xenograft models, administration of the compound resulted in reduced tumor growth and altered expression levels of key proteins involved in cell survival pathways.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | IC (µM) |
|---|---|---|---|
| This compound | CHNO | Anticancer | 6.1 |
| 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | CHNO | Anticancer (less potent) | 14.9 |
This table illustrates the potency comparison between this compound and its derivatives.
Q & A
Q. Critical Parameters :
- Temperature control (reflux vs. microwave-assisted heating) to optimize yield and minimize side reactions .
- Solvent selection (e.g., toluene, dichloroethane) to stabilize intermediates.
How is the molecular structure of this compound validated, and what analytical techniques are pivotal?
Basic Research Focus
Structural confirmation relies on:
- X-ray crystallography to resolve the fused dioxolo-isoquinoline system and phenyl orientation (e.g., triclinic crystal system, space group P1, with unit cell parameters a = 8.5005 Å, b = 8.5297 Å, c = 10.143 Å) .
- Spectroscopic methods :
What strategies are recommended for assessing purity and monitoring reaction progress?
Q. Basic Research Focus
- Thin-layer chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane eluents to track intermediate formation.
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying purity (>98%) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 251.27 for C₁₆H₁₃NO₂) .
How can researchers optimize synthetic yield while minimizing side products?
Q. Advanced Research Focus
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances regioselectivity .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to improve cyclization efficiency.
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates during cyclodehydration .
Q. Data-Driven Approach :
- Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent interactions .
How should contradictory analytical data (e.g., NMR vs. X-ray results) be resolved?
Q. Advanced Research Focus
- Cross-validation :
- Dynamic NMR : Probe temperature-dependent conformational changes if signals broaden or split .
Case Study :
Discrepancies in aromatic proton assignments may arise from solvent-induced shifts; re-run NMR in deuterated DMSO or CDCl₃ for consistency .
What are the key reactivity patterns of this compound in further functionalization?
Q. Advanced Research Focus
- Electrophilic substitution : The phenyl ring undergoes nitration or halogenation under mild acidic conditions.
- Reductive alkylation : Catalytic hydrogenation (H₂/Pd-C) can modify the tetrahydro ring while preserving the dioxolo moiety .
- Oxidative degradation : Avoid strong oxidants (e.g., KMnO₄) to prevent cleavage of the methylenedioxy group .
Q. Risk Mitigation :
What in vitro assays are suitable for preliminary evaluation of biological activity?
Q. Advanced Research Focus
- Receptor binding assays : Screen for affinity at G-protein-coupled receptors (GPCRs) due to structural similarity to tetrahydroisoquinoline alkaloids .
- Enzyme inhibition studies : Test against monoamine oxidase (MAO) or acetylcholinesterase using fluorometric methods .
Q. Methodological Note :
- Use HEK-293 or SH-SY5Y cell lines for neuroactivity studies, with cytotoxicity assessed via MTT assay .
How should stability and storage conditions be managed for long-term research use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
